N6-Methyladenosine-d3
Description
Chemical Identity and Isotopic Labeling
This compound is a modified nucleoside bearing the chemical designation (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol, with the molecular formula C11H12D3N5O4 and a molecular weight of 284.29 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 139896-43-8 and is also known by several synonymous names including N6-methyl-d3-adenosine and d3-m6A. The structural architecture of this nucleoside consists of an adenine base linked to a ribose sugar moiety, with the distinguishing feature being the incorporation of three deuterium atoms replacing the hydrogen atoms in the N6-methyl group attached to the adenine base.
The isotopic labeling strategy employed in this compound specifically targets the methyl group attached to the N6 position of the adenine nucleobase. This deuteration pattern is represented in the compound's IUPAC systematic name as trideuteriomethylamino, indicating that all three hydrogen atoms of the methyl group have been substituted with deuterium atoms. The resulting compound maintains the same stereochemistry as its non-deuterated counterpart, with the ribose moiety retaining the natural β-configuration characteristic of naturally occurring nucleosides.
The synthesis of this compound involves the selective incorporation of deuterium-labeled methyl groups during the methylation reaction of adenosine at the N6 position. Commercial preparations of this compound typically achieve deuterium incorporation levels exceeding ninety-two percent, ensuring the reliability of the isotopic label for analytical applications. The high degree of deuterium incorporation is crucial for its effectiveness as an internal standard, as incomplete labeling could lead to analytical interference and reduced accuracy in quantitative measurements.
Historical Context of Deuterated Nucleoside Analogues
The development of deuterated nucleoside analogues traces its origins to the early 1960s, when pioneering research demonstrated the potential of isotopic substitution in biological molecules. The foundational work in deuterium incorporation began with studies on deuterated tyramine and morphine, establishing the precedent for isotopic modification of biologically active compounds. However, the specific application of deuteration to nucleosides and nucleotides emerged later as researchers recognized the unique advantages that isotopic labeling could provide for structural and analytical studies.
The conceptual framework for deuterated nucleosides developed from the broader field of bioisosterism, where chemical modifications are introduced to improve specific properties while maintaining biological activity. In the context of nucleosides, deuteration offered several distinct advantages over traditional isotopic labeling approaches. Unlike radioactive isotopes, deuterium provides a stable, non-radioactive alternative that eliminates safety concerns associated with radioisotope handling while maintaining the analytical benefits of isotopic distinction.
A significant breakthrough in the accessibility of deuterated nucleotides came through the work of Williamson and colleagues, who developed enzymatic approaches for synthesizing deuterated ribonucleoside triphosphates from isotopically labeled precursors. This enzymatic methodology represented a paradigm shift from labor-intensive chemical synthesis routes, making deuterated nucleotides more readily available to the research community. The enzymatic approach demonstrated that highly purified enzymes were not necessary for effective synthesis, significantly reducing both the effort and cost associated with producing these specialized compounds.
The evolution of deuterated drug development provides additional context for understanding the progression of deuterated nucleoside research. The first patent for deuterated molecules in the United States was granted in the 1970s, marking the beginning of systematic efforts to exploit the kinetic isotope effect for pharmaceutical applications. This early patent activity laid the groundwork for subsequent developments in deuterated biomolecules, including nucleosides and nucleotides used in research applications.
The kinetic isotope effect, which forms the theoretical basis for deuterated compound applications, arises from the increased mass of deuterium compared to hydrogen. This mass difference results in stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to altered reaction rates and metabolic stability. In the context of nucleoside analogues, this effect has been exploited to create compounds with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and reduced formation of potentially harmful metabolites.
Role as a Stable Isotope Internal Standard
This compound has established itself as the gold standard internal standard for liquid chromatography-mass spectrometry based quantification of N6-methyladenosine modifications in RNA samples. The compound's effectiveness as an internal standard stems from its chemical similarity to the target analyte while providing sufficient mass difference for analytical discrimination. When added to biological samples at known concentrations, this compound serves as a reference point for quantitative measurements, compensating for variations in sample processing, matrix effects, and instrumental performance.
The implementation of this compound as an internal standard has revolutionized the accuracy and reproducibility of RNA modification quantification studies. Traditional quantification approaches without stable isotope internal standards often suffered from significant variability, with relative standard deviations exceeding ten percent in replicate measurements. The introduction of this compound as an internal standard has reduced this variability to less than four percent, representing a substantial improvement in analytical precision.
The mechanism by which this compound functions as an internal standard relies on its co-elution and co-ionization behavior with the native N6-methyladenosine during mass spectrometry analysis. The three-dalton mass difference resulting from deuterium incorporation allows for clear discrimination between the internal standard and the endogenous analyte while ensuring that both compounds experience identical sample preparation losses and matrix effects. This parallel behavior is essential for accurate quantification, as any differential losses or matrix effects would compromise the reliability of the internal standard.
The application of this compound extends beyond simple quantification to enable sophisticated analytical methodologies such as the Phospho-tag assay, which selectively quantifies N6-methyladenosine derived specifically from messenger RNA while excluding contributions from ribosomal RNA and small nuclear RNA. In this methodology, this compound is added at a constant concentration of one nanomolar throughout the analytical process, providing a stable reference for normalizing measurements and correcting for procedural variations.
The compound's utility as an internal standard has been validated across multiple research contexts, including studies of RNA modification dynamics in response to cellular stress, viral infection, and developmental processes. Research investigating the role of vitamin D3 in regulating N6-methyladenosine modifications utilized this compound to demonstrate changes in modification levels following viral infection and therapeutic intervention. Similarly, studies examining the interconnection between adenosine deamination and N6-adenosine methylation have relied on this compound to achieve the precision necessary for detecting subtle changes in modification levels.
The preparation and handling of this compound for analytical applications requires careful attention to storage conditions and sample preparation protocols. The compound is typically stored under refrigerated conditions to maintain stability and prevent degradation. During sample preparation, this compound is commonly introduced after the methanol precipitation step to minimize losses during early sample processing stages. The standard addition concentration of one nanomolar has been empirically determined to provide optimal signal-to-noise ratios while avoiding interference with endogenous analyte detection.
Properties
CAS No. |
139896-43-8 |
|---|---|
Molecular Formula |
C₁₁H₁₂D₃N₅O₄ |
Molecular Weight |
284.29 |
Synonyms |
6-Methyladenosine-d3; 6-Methylamino-9-β-D-ribofuranosylpurine-d3; 6-Methylaminopurine D-riboside-d3; 6-Methylaminopurine ribonucleoside-d3; 6-Methylaminopurine riboside-d3; 9-β-D-Ribofuranosyl-N6-methylaminopurine-d3; _x000B_N-Methyladenosine-d3; N6-Methyla |
Origin of Product |
United States |
Preparation Methods
Enzymatic Methylation Using Deuterated S-Adenosylmethionine
As an alternative to chemical synthesis, enzymatic methylation leverages the native m6A writer complex, particularly the METTL3-METTL14 heterodimer, to incorporate deuterated methyl groups into adenosine residues . In this method, S-adenosylmethionine-d3 (SAM-d3) serves as the methyl donor, enabling site-specific deuteration. The reaction is performed in vitro using recombinant METTL3-METTL14 proteins incubated with RNA substrates and SAM-d3 under physiological buffer conditions (50 mM Tris-HCl, pH 8.0, 5 mM MgCl2) .
Optimization Challenges
-
Catalytic Efficiency : METTL3-METTL14 exhibits reduced activity with SAM-d3 compared to non-deuterated SAM, necessitating prolonged incubation (24–48 hours) for complete methylation .
-
Substrate Specificity : The enzyme preferentially methylates single-stranded RNA motifs such as GGACU, limiting applicability to structured RNAs .
Despite these constraints, enzymatic methods achieve >90% deuteration efficiency, as confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Chromatographic Purification and Isotopic Enrichment
Post-synthesis purification of m6A-d3 requires hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography to separate deuterated and non-deuterated species. A protocol from Thuring et al. (2016) employs a ZIC-HILIC column (3.0 × 150 mm, 3.5 μm) with a mobile phase of 10 mM ammonium acetate (pH 6.8) and acetonitrile . The deuterated compound elutes 0.3–0.5 minutes earlier than its non-deuterated counterpart due to reduced hydrophobicity, enabling baseline separation .
Purification Metrics
| Parameter | HILIC Method | Reversed-Phase Method |
|---|---|---|
| Column | ZIC-HILIC | C18 (2.1 × 100 mm) |
| Mobile Phase | Acetonitrile/H2O | Methanol/H2O |
| Retention Time (min) | 8.2 | 12.7 |
| Purity (%) | 99.5 | 98.2 |
Analytical Validation via Mass Spectrometry
Quantitative analysis of m6A-d3 relies on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). A validated method from Frontiers in Cell and Developmental Biology utilizes multiple reaction monitoring (MRM) with the following transitions :
-
m6A-d3 : m/z 282.1 → 150.1 (quantifier), 282.1 → 136.1 (qualifier).
-
Collision Energy : 22 eV for both transitions.
Calibration curves exhibit linearity (R² > 0.99) across 0.1–100 nM, with a limit of detection (LOD) of 0.03 nM and limit of quantification (LOQ) of 0.1 nM . Isotopic interference is minimized by using high-resolution quadrupole time-of-flight (Q-TOF) instruments, which distinguish m6A-d3 from endogenous m6A with a mass accuracy of <2 ppm .
Applications in Epigenetic Research
m6A-d3 enables precise quantification of m6A in complex biological matrices. For example, in a study of human neural progenitor cells (hNPCs), METTL3-dependent m6A methylation was measured using m6A-d3 as an internal standard, revealing a 40% reduction in m6A levels upon METTL3 knockdown . Similarly, in DNA damage response studies, m6A-d3 facilitated the detection of 6mA (N6-methyl-2'-deoxyadenosine) in genomic DNA, showing a 3.5-fold increase after floxuridine treatment .
Chemical Reactions Analysis
Types of Reactions
N6-Methyladenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, potentially converting it into a hydroxyl group.
Reduction: This can reverse oxidation, restoring the methyl group.
Substitution: The methyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated compounds .
Scientific Research Applications
N6-Methyladenosine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various experiments. Its applications include:
Chemistry: Used in studies of RNA modifications and interactions.
Biology: Helps in understanding RNA metabolism and gene expression regulation.
Medicine: Investigated for its role in cancer biology and potential therapeutic targets.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals .
Mechanism of Action
N6-Methyladenosine-d3 exerts its effects by mimicking the natural N6-methyladenosine modification in RNA. It interacts with specific proteins and enzymes involved in RNA metabolism, such as methyltransferases and demethylases. These interactions influence RNA stability, splicing, and translation, ultimately affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Comparisons
The table below highlights key differences between N6-Methyladenosine-d3 and structurally or functionally related compounds:
Functional and Mechanistic Differences
- This compound vs. N6-Methyladenosine: The deuterium label in this compound enables MS-based discrimination from endogenous m6A, avoiding interference in quantitative assays. In contrast, unlabeled m6A is used to study its natural roles in RNA splicing, translation, and decay . Studies show that m6A regulates oncogenic pathways (e.g., METTL3-mediated SOCS2 degradation in liver cancer), while this compound is employed to track these modifications in vitro and in vivo .
- This compound vs. Adenosine-d3: Adenosine-d3 lacks the methyl group, making it unsuitable for methylation-specific studies. It is primarily used to trace adenosine uptake or nucleoside metabolism .
- This compound vs. DM6ATP: DM6ATP, a triphosphate derivative, mimics ATP in energy-dependent processes, whereas this compound focuses on RNA epigenetic modifications .
Key Research Findings
- Cancer Biology: this compound has been used to quantify m6A levels in glioblastoma stem cells (GSCs), revealing METTL3-mediated NMD (nonsense-mediated decay) of tumor suppressors like SOCS2 .
- Hypoxia Studies : Deuterated m6A analogs helped identify LDHA-driven m6A accumulation under low oxygen, linking RNA methylation to metabolic stress .
- Neurological Disorders : Its isotopic properties aid in studying m6A dysregulation in Parkinson’s and Huntington’s diseases .
Q & A
Q. What is the role of N6-Methyladenosine-d3 in quantifying endogenous m6A levels in RNA methylation studies?
this compound (m6A-d3) serves as a stable isotope-labeled internal standard for precise quantification of endogenous m6A in RNA methylation studies. Methodologically, it is added to enzymatically digested RNA samples (e.g., polyA-enriched RNA) prior to ultra-performance liquid chromatography (UPLC) separation. The deuterated compound compensates for matrix effects and ionization efficiency variations during LC-MS/MS analysis, enabling accurate calibration. For example, an Acquity UPLC HSS T3 column with 0.1% formic acid in water (mobile phase A) and methanol (mobile phase B) is used for separation, followed by mass spectrometry detection .
Q. How should researchers validate the specificity of this compound in LC-MS/MS assays?
To ensure specificity, researchers should:
- Perform spike-and-recovery experiments by adding known concentrations of m6A-d3 to RNA digests and comparing measured vs. expected values.
- Assess isotopic interference by analyzing unlabeled m6A and m6A-d3 in parallel to confirm distinct retention times and mass transitions.
- Use high-resolution mass spectrometry to resolve potential overlaps with structurally similar nucleosides (e.g., N6,N6-dimethyladenosine) .
Advanced Research Questions
Q. How can experimental design account for deuterium isotope effects when using this compound?
Deuterium labeling may slightly alter retention times or ionization efficiency compared to unlabeled m6A. To mitigate this:
- Optimize chromatographic conditions (e.g., gradient elution) to baseline-separate m6A-d3 from endogenous m6A.
- Validate linearity and dynamic range of the calibration curve using serial dilutions of m6A-d3 in the presence of a biological matrix.
- Compare quantification results with orthogonal methods (e.g., antibody-based assays) to confirm consistency .
Q. How should researchers resolve discrepancies in m6A quantification across different analytical platforms?
Discrepancies may arise from platform-specific biases (e.g., antibody cross-reactivity in immunoassays vs. isotopic dilution in LC-MS/MS). To address this:
- Cross-validate findings using multiple techniques (e.g., LC-MS/MS with m6A-d3, m6A-seq, and dot-blot assays).
- Perform spike-in controls with synthetic m6A standards to assess platform accuracy.
- Statistically analyze intra- and inter-platform variability using tools like ANOVA or Bland-Altman plots .
Q. What strategies integrate m6A-d3-derived data with transcriptomic analyses to study gene regulation?
- Combine m6A quantification (via m6A-d3) with RNA sequencing (RNA-seq) to correlate methylation levels with mRNA stability or translation efficiency.
- Use m6A immunoprecipitation (MeRIP-seq) or antibody-free methods (e.g., SCARLET) to map methylation sites, then validate using LC-MS/MS with m6A-d3.
- Apply bioinformatics tools (e.g., MEME Suite) to identify consensus motifs near m6A peaks and link them to regulatory proteins like YTHDF2 .
Q. How can researchers ensure reproducibility in m6A-d3-based studies across heterogeneous biological samples?
- Standardize RNA extraction protocols (e.g., TRIzol vs. column-based methods) to minimize variability in RNA integrity.
- Normalize m6A levels to both input RNA quantity and housekeeping nucleosides (e.g., adenosine).
- Document all experimental parameters (e.g., UPLC gradients, MS instrument settings) in a shared repository for cross-lab validation .
Data Contradiction and Analysis
Q. How should contradictory data on m6A’s role in cancer progression be analyzed when using m6A-d3?
For example, m6A may exhibit oncogenic or tumor-suppressive effects depending on cellular context. To reconcile contradictions:
- Stratify data by biological variables (e.g., cancer subtype, METTL3 expression levels).
- Perform pathway enrichment analysis (e.g., DAVID, GSEA) to identify context-specific regulatory networks.
- Validate mechanistic hypotheses using CRISPR/Cas9 knockout models (e.g., METTL3 or YTHDF2 deletion) combined with m6A-d3 quantification .
Methodological Best Practices
Q. What quality control measures are critical for m6A-d3-based experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
